molecular formula C49H56N7O9P B15295012 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

Cat. No.: B15295012
M. Wt: 918.0 g/mol
InChI Key: LHJMWCPLFQEOGK-JLZYTDEISA-N
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Description

“N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a purine base linked to a modified sugar moiety and a phenoxyacetamide group, indicating its potential as a nucleoside analogue or a pharmaceutical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves multiple steps, including:

    Protection of functional groups: Protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy may be used to protect hydroxyl groups during the synthesis.

    Formation of the sugar moiety: The oxolane ring is formed through cyclization reactions.

    Attachment of the purine base: The purine base is attached to the sugar moiety via glycosylation reactions.

    Introduction of the phosphanyl group: The phosphanyl group is introduced through phosphorylation reactions.

    Final deprotection and coupling: The protected groups are removed, and the phenoxyacetamide group is coupled to the molecule.

Industrial Production Methods

Industrial production of such complex compounds typically involves:

    Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.

    Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphanyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Formation of aldehydes or carboxylic acids.

    Reduction products: Formation of primary amines.

    Substitution products: Formation of phosphanyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of nucleoside analogues: The compound can be used as an intermediate in the synthesis of nucleoside analogues for antiviral or anticancer research.

Biology

    Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in nucleotide metabolism.

Medicine

    Pharmaceutical development: Exploration as a lead compound for drug development targeting specific molecular pathways.

Industry

    Chemical synthesis: Use as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves:

    Molecular targets: Binding to specific enzymes or receptors involved in nucleotide metabolism.

    Pathways: Inhibition of enzymatic activity, leading to disruption of nucleotide synthesis or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nucleoside analogues: Compounds such as zidovudine or acyclovir.

    Phosphanyl derivatives: Compounds with similar phosphanyl groups used in medicinal chemistry.

Uniqueness

    Structural complexity: The unique combination of functional groups and stereochemistry.

    Broad range of applications in various scientific fields.

Properties

Molecular Formula

C49H56N7O9P

Molecular Weight

918.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C49H56N7O9P/c1-33(2)56(34(3)4)66(63-28-14-27-50)65-44-41(29-62-49(35-15-10-8-11-16-35,36-19-23-38(58-5)24-20-36)37-21-25-39(59-6)26-22-37)64-48(45(44)60-7)55-32-53-43-46(51-31-52-47(43)55)54-42(57)30-61-40-17-12-9-13-18-40/h8-13,15-26,31-34,41,44-45,48H,14,28-30H2,1-7H3,(H,51,52,54,57)/t41-,44-,45-,48-,66?/m1/s1

InChI Key

LHJMWCPLFQEOGK-JLZYTDEISA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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